Cinnamyl cinnamate

Catalog No.
S8059834
CAS No.
40918-97-6
M.F
C18H16O2
M. Wt
264.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamyl cinnamate

CAS Number

40918-97-6

Product Name

Cinnamyl cinnamate

IUPAC Name

[(E)-3-phenylprop-2-enyl] (E)-3-phenylprop-2-enoate

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

InChI

InChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+

InChI Key

NQBWNECTZUOWID-MZXMXVKLSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2

Solubility

insoluble in water; soluble in oils
moderately soluble (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C=C/C2=CC=CC=C2

Description

Cinnamyl cinnamate is a cinnamate ester.
cinnamyl cinnamate is a natural product found in Goniothalamus borneensis, Populus candicans, and other organisms with data available.
  • Antimicrobial activity: Some studies have explored the potential of cinnamyl cinnamate to inhibit the growth of bacteria and fungi. For instance, research published in "Phytomedicine" investigated the antibacterial activity of propolis, a resinous beehive product, attributing some of this effect to the presence of cinnamyl cinnamate [1].
  • Biological effects: A limited scope of research has examined the potential biological effects of cinnamyl cinnamate on cells. For example, a study published in "Food and Chemical Toxicology" looked at cinnamyl cinnamate's effect on cell proliferation [2].

Important Note

It's important to remember that most research on cinnamyl cinnamate is in the preliminary stages, often conducted in vitro (in laboratory conditions) rather than in vivo (on living organisms). More research is needed to fully understand the potential risks and benefits of cinnamyl cinnamate.

Here are the references for the studies mentioned above:

  • [1] Ulubelen, A., Colak, M., Ceylan, O., & Kivanc, M. (2005). Antibacterial activity of propolis from different regions of Turkey. Phytomedicine, 12(3), 221-228. PubMed:
  • [2] Basketter, D. A., Angelos, M. G., & Wright, M. (2007). A toxicologic and dermatologic review of cinnamyl cinnamate when used as a fragrance ingredient. Food and Chemical Toxicology, 45(1), S66-S69. PubMed:

Cinnamyl cinnamate is an organic compound with the chemical formula C₁₈H₁₆O₂. It is an ester formed from the reaction of cinnamic acid and cinnamyl alcohol. This compound possesses a faintly sweet, resinous odor, making it a popular ingredient in the fragrance industry. It is commonly used in perfumes, cosmetics, and various scented products due to its aromatic properties and fixative abilities, which help prolong the scent of other fragrances in formulations .

Due to its functional groups. Key reactions include:

  • Esterification: The formation of cinnamyl cinnamate occurs through the esterification of cinnamic acid and cinnamyl alcohol, typically involving acid catalysis.
  • Hydrolysis: Under acidic or basic conditions, cinnamyl cinnamate can undergo hydrolysis to revert to its parent alcohol and acid.
  • Diels-Alder Reactions: Cinnamyl cinnamate derivatives can be synthesized via intramolecular Diels-Alder reactions, showcasing its versatility in organic synthesis .

Several methods exist for synthesizing cinnamyl cinnamate:

  • Direct Esterification: This method involves heating cinnamic acid with cinnamyl alcohol in the presence of an acid catalyst.
  • Enzyme-Catalyzed Reactions: Recent advancements have introduced enzymatic methods for synthesizing this compound, which can offer milder reaction conditions and higher specificity .
  • Steglich Esterification: This method employs coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of esters from carboxylic acids and alcohols .

Cinnamyl cinnamate finds applications across various industries:

  • Fragrance Industry: It is primarily used in perfumes and scented products for its pleasant aroma and fixative properties.
  • Cosmetics: The compound is incorporated into cosmetic formulations for its fragrance and potential skin-beneficial properties.
  • Food Industry: It may also be used as a flavoring agent due to its sweet scent profile .

Research on the interactions of cinnamyl cinnamate with other compounds indicates that it can enhance the stability and longevity of fragrances when used as a fixative. Studies also explore its compatibility with various solvents and other fragrance ingredients, ensuring optimal performance in formulations .

Cinnamyl cinnamate shares structural similarities with several other compounds, including:

Compound NameChemical FormulaNotable Characteristics
Cinnamic AcidC₉H₈O₂Precursor to many esters and has anti-inflammatory properties.
Cinnamyl AlcoholC₉H₈OUsed in fragrances; has similar aromatic qualities.
Ethyl CinnamateC₁₁H₁₂O₂Exhibits a sweet aroma; used in flavoring and perfumery.
Benzyl CinnamateC₁₃H₁₂O₂Known for its sweet scent; used as a fragrance ingredient.

Cinnamyl cinnamate is unique due to its specific combination of aromatic properties and fixative capabilities, setting it apart from these similar compounds. Its dual role as both a fragrance component and a potential bioactive agent enhances its appeal across multiple applications.

Physical Description

White or colourless crystals, mild, balsamic, floral odour

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Exact Mass

264.115029749 g/mol

Monoisotopic Mass

264.115029749 g/mol

Heavy Atom Count

20

Density

n/a

UNII

F1438569N2

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propen-1-yl ester: ACTIVE

Dates

Last modified: 11-23-2023

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